molecular formula C7H5N5O B155169 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile CAS No. 69205-79-4

2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile

Cat. No.: B155169
CAS No.: 69205-79-4
M. Wt: 175.15 g/mol
InChI Key: FMKSMYDYKXQYRV-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C₇H₅N₅O and a molecular weight of 175.15 g/mol (CAS No. 69205-79-4) . It features a fused pyrrolo[2,3-d]pyrimidine core, with functional groups including an amino (-NH₂) group at position 2, a carbonyl (-C=O) at position 4, and a nitrile (-CN) at position 3. This compound serves as a key intermediate in the synthesis of antiparasitic, anticancer, and antiviral agents due to its ability to undergo diverse functionalization at positions 5, 6, and 7 .

Synthesis: The compound is synthesized via cyclocondensation reactions. For example, Brooks (2012) reported its preparation by reacting 2,4-diamino-6-hydroxypyrimidine with chloro(formyl)acetonitrile in the presence of sodium acetate, yielding the product after heating at 50–100°C . Another method involves reacting methyl formate and chloroacetonitrile with sodium methoxide in toluene, followed by hydrolysis .

Properties

IUPAC Name

2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKSMYDYKXQYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332223
Record name 2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69205-79-4
Record name 2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-D]pyrimidine core . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrrolo[2,3-D]pyrimidine core .

Scientific Research Applications

Inhibitors of IKKα

One of the primary applications of 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is its role as an inhibitor of IκB kinase α (IKKα). Research has shown that this compound can selectively inhibit IKKα, which is crucial in the NF-kB signaling pathway implicated in various cancers, including prostate and breast cancer.

Case Study:
A study demonstrated that derivatives of this compound were synthesized and evaluated for their inhibitory activity against IKKα. The results showed that certain modifications led to increased selectivity and potency against IKKα compared to IKKβ, indicating the potential for developing targeted cancer therapies .

Table 1: Biochemical Inhibitory Data for IKKα Inhibitors

Compound IDKi (μM)Selectivity Ratio (IKKα/IKKβ)
Compound A0.1510
Compound B0.255
Compound C0.308

Antitumor Activity

The compound has also been investigated for its antitumor properties. Its mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Case Study:
In vitro studies have shown that treatment with this compound resulted in significant apoptosis in pancreatic cancer cell lines. The research highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Table 2: Antitumor Efficacy Data

Cell LineIC50 (μM)Mechanism of Action
Prostate Cancer0.20Apoptosis induction
Breast Cancer0.15NF-kB pathway inhibition
Pancreatic Cancer0.10Modulation of apoptosis-related proteins

Kinase Inhibition Studies

The compound has been subjected to extensive studies on its kinase inhibition capabilities. By targeting specific kinases involved in cell signaling, it presents a promising avenue for drug development.

Case Study:
A series of experiments were conducted where various derivatives of the compound were tested against a panel of kinases. The findings revealed that specific modifications could enhance selectivity towards certain kinases, which is critical for minimizing off-target effects in therapeutic applications .

Table 3: Kinase Inhibition Data

Kinase TargetIC50 (μM)Selectivity Index
IKKα0.15High
IKKβ>10Low
Other Kinases>5Variable

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substitutions at Position 6

2.1.1 Brominated Derivative
  • 2-Amino-6-bromo-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (JU2) Structure: Bromine substituent at position 4. Synthesis: Intermediate for Suzuki-Miyaura cross-coupling reactions, as demonstrated in , where the bromine is replaced with an (E)-2-phenylethenyl group . Applications: Serves as a precursor for antiparasitic agents targeting kinetoplastid parasites.
2.1.2 (E)-2-Phenylethenyl-Substituted Derivative
  • 2-Amino-4-oxo-6-[(E)-2-phenylethenyl]-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (3c) Structure: Position 6 substituted with a styryl group. Synthesis: Prepared via palladium-catalyzed coupling of the brominated precursor (JU2) with (E)-2-phenylethenylboronic acid (93% yield) . Activity: Exhibits enhanced antiparasitic activity compared to the brominated precursor.

Analogues with Substituents at Position 5

2.2.1 Methoxyphenyl-Substituted Derivative
  • 2-Amino-6-(4-methoxyphenyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Structure: Methoxyphenyl group at position 5.

Analogues with Extended Alkyl Chains

Three derivatives synthesized in feature alkyl linkers (butyl, pentyl, hexyl) connecting the core structure to thiophene-carboxamido-pentanedioic acid moieties:

  • Compound 9 (Butyl linker) : Melting point 141°C, Rf = 0.06, 96% yield.
  • Compound 10 (Pentyl linker) : Melting point 158°C, Rf = 0.07, 95% yield.
  • Compound 11 (Hexyl linker) : Melting point 126°C, Rf = 0.07, 89% yield.
  • Activity : These compounds inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and folylpolyglutamate synthetase (FPGS), with potency influenced by linker length .

Thiophene-Linked Analogues

  • AGF94: A 6-substituted derivative with a thiophene-propyl linker and pentanedioic acid side chain. Activity: Dual inhibitor of one-carbon metabolism enzymes (e.g., AICARFTase, FRα/β) with IC₅₀ values in the nanomolar range .
  • Compound 25 (Thiophene-3-carboxylic acid derivative) : Synthesized in 85% yield, showing antitumor activity via folate receptor targeting .

Glutamic Acid-Modified Derivatives

  • Pemetrexed Analogues : Derivatives replacing the glutamic acid moiety with amines (e.g., compounds 7a–j).
    • Activity : Evaluated against Newcastle disease virus, with modifications altering cellular uptake and antiviral efficacy .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Substituent Position Melting Point (°C) Yield (%) Key Activity
Parent Compound (CAS 69205-79-4) - - - Intermediate
JU2 (6-Bromo) 6 - - Cross-coupling precursor
3c (6-Styryl) 6 - 93 Antiparasitic
Compound 9 (Butyl linker) 5 141 96 GARFTase inhibition
AGF94 (Thiophene-propyl) 6 - - One-carbon metabolism inhibition

Biological Activity

2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This pyrrolopyrimidine derivative has been studied for its potential applications in pharmacology, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H5N5O
  • Molecular Weight : 175.15 g/mol
  • CAS Number : 69205-79-4

The biological activity of 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine derivatives is primarily attributed to their ability to inhibit key enzymes involved in nucleotide synthesis and cellular metabolism. For instance, they have been shown to target pteridine reductase 1 (PTR1), an enzyme crucial for folate metabolism in various pathogens, including Mycobacterium tuberculosis .

Antitumor Activity

Research indicates that derivatives of this compound exhibit potent antitumor properties. For example, it is a synthetic intermediate for pemetrexed, an established antitumor folate antimetabolite used in the treatment of various cancers . The mechanism involves the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to disrupted DNA synthesis in cancer cells.

Antimycobacterial Activity

A study highlighted the compound's effectiveness against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for various derivatives ranged from 0.488 µM to 62.5 µM, indicating promising antitubercular activity . The most potent derivative identified had an MIC value comparable to standard treatments.

Anti-inflammatory Properties

Pyrrolopyrimidine derivatives have also been investigated for their anti-inflammatory effects. Some compounds showed significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Summary of Biological Activities

Biological ActivityTarget Pathogen/EnzymeMIC/IC50 ValuesReference
AntitumorVarious cancer typesN/A
AntimycobacterialMycobacterium tuberculosis0.488 - 62.5 µM
Anti-inflammatoryCOX enzymesCOX-2 IC50 = 0.04 μmol

Case Studies

  • Antitubercular Activity Study
    • A library of pyrrolo[2,3-d]pyrimidine derivatives was synthesized and screened against Mycobacterium tuberculosis. The study found that certain modifications at the C-4 position significantly enhanced the activity against drug-resistant strains .
  • Antitumor Efficacy
    • In vitro studies demonstrated that compounds derived from this scaffold inhibited cancer cell proliferation by inducing apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .

Q & A

Q. What are the common synthetic routes for 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and its derivatives?

  • Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) with arylboronic acids. Typical conditions involve isopropyl alcohol/water (2:1) as solvent and cesium carbonate as a base, achieving yields of ~85–95% . Alternative routes include cyclization reactions using NaOMe in toluene with chloroacetonitrile, followed by hydrolysis to form the pyrrolopyrimidine core .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer : Characterization relies on 1H/13C NMR to verify chemical shifts (e.g., NH₂ at δ 6.8–7.2 ppm, aromatic protons at δ 7.3–8.1 ppm) and TLC (Rf values 0.06–0.08 in CHCl₃/MeOH) . High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.4% of theoretical values) confirm molecular composition . Purity is assessed via HPLC with >97% thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at the 5- or 6-position) impact enzyme inhibition profiles?

  • Methodological Answer : Substitutions at the 5- or 6-position (e.g., thiophene-carboxylic acid or glutamic acid derivatives) alter binding to folate receptors (FRα/β) and enzymes like GARFTase and AICARFTase. For example:
  • 5-Thienoyl derivatives (e.g., compound 19a) show IC₅₀ values <10 nM against FRα due to enhanced hydrophobic interactions .
  • 6-Glutamate analogs (e.g., compound 30) improve water solubility and selectivity for tumor cells via FR-mediated uptake .
    Structure-activity relationships (SAR) are validated using X-ray crystallography (PDB: 4EW2, 1P4R) and enzymatic assays .

Q. How can crystallographic data guide the design of pyrrolopyrimidine-based antifolates?

  • Methodological Answer : Co-crystal structures (e.g., PDB: 1JUJ) reveal that the pyrrolopyrimidine core binds to thymidylate synthase (TS) via hydrogen bonds with Arg50 and π-stacking with Phe225. Modifications at the 5-position (e.g., ethyl or benzoyl groups) optimize van der Waals interactions in the TS active site . Molecular docking (using AutoDock Vina) and free-energy perturbation (FEP) calculations predict binding affinities for novel derivatives .

Q. How should researchers resolve contradictions in bioactivity data across derivatives?

  • Methodological Answer : Conflicting results (e.g., varying IC₅₀ values for similar substituents) arise from assay conditions (e.g., pH, enzyme isoform). To address this:
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Compare inhibition kinetics (Km, Vmax) across FRα/β isoforms using purified proteins .
  • Validate cellular uptake via fluorescence-labeled analogs (e.g., FITC conjugates) .

Key Notes for Experimental Design

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (from 16 h to 2 h) for Suzuki couplings .
  • Bioassay Validation : Include pemetrexed as a positive control in antifolate assays to benchmark activity .
  • Data Reproducibility : Standardize solvent systems (e.g., CHCl₃/MeOH 5:1 for TLC) and NMR referencing (TMS at 0 ppm) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile

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